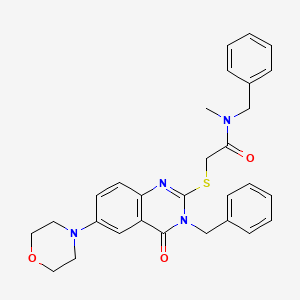

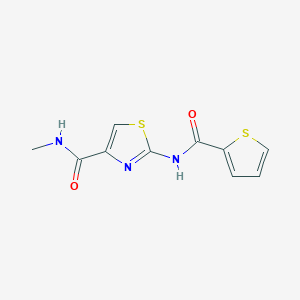

![molecular formula C7H7N3O5 B2865260 N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine CAS No. 446830-14-4](/img/structure/B2865260.png)

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine” is a compound with the molecular formula C7H7N3O5 . It has a molecular weight of 213.15 g/mol . The compound is also known by several synonyms, including 2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found, a general method for synthesizing 2,4,6-trisubstituted pyrimidines involves a base-mediated strategy using amidine hydrochlorides, aldehydes, and acetylacetone . This method allows for the construction of C−C and C−N bonds under transition-metal-free conditions .Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and several carbonyl (C=O) and hydroxyl (OH) groups . The InChI string, a textual identifier for chemical substances, for the compound is InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) .Physical And Chemical Properties Analysis

The compound has several notable computed properties. It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 128 Ų . The compound has a complexity of 384 .Aplicaciones Científicas De Investigación

Solution and Solid-State Study of Zn(II) and Cd(II) Complexes

The interaction of N-(4-amino-1,6-dihydro-1-methyl-5-nitroso-6-oxo-pyrimidin-2-yl)glycine with Zn(II) and Cd(II) was explored to understand the coordination behavior of this ligand in aqueous media and its solid-state complexes. This research contributes to our understanding of the coordination chemistry of N-pyrimidine amino acids and their metal complexes, revealing insights into the nature of these complexes which could be significant for designing new materials or catalysts with specific properties (Arranz-Mascarós et al., 2000).

Purification and Characterization of Glycine N-methyltransferase

Glycine N-methyltransferase plays a crucial role in cellular metabolism and has been purified and characterized, providing foundational knowledge for understanding its function in metabolic pathways. This enzyme's study is vital for comprehending its role in the methylation processes within cells, which has implications for understanding diseases and developing therapeutic strategies (Heady & Kerr, 1973).

Methylglyoxal in Food and Living Organisms

The research on methylglyoxal formation and its modification of proteins in living organisms offers insight into the biochemistry of aging and chronic diseases. Understanding how glycine derivatives interact with reactive carbonyl species like methylglyoxal is crucial for developing interventions to mitigate their adverse effects on health (Nemet, Varga-Defterdarović, & Turk, 2006).

Anti-inflammatory Agents with N-substituted Amino Acids

The development of new anti-inflammatory agents using N-substituted amino acids with complex pyrimidine structures highlights the therapeutic potential of these compounds. By synthesizing and testing these compounds, researchers aim to find more effective treatments for inflammation-related conditions (Bruno et al., 1999).

Mass Spectrometry of N-(pyrimidin-2-yl)amino Acids

Exploring the mass spectrometry of N-(pyrimidin-2-yl)amino acids and their methyl esters provides valuable data for the structural analysis and identification of these compounds. This analytical technique is essential for studying the molecular structure and behavior of glycine derivatives in various chemical and biological contexts (Plaziak, Spychała, & Golankiewicz, 1991).

Propiedades

IUPAC Name |

2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c11-4(12)2-8-1-3-5(13)9-7(15)10-6(3)14/h1H,2H2,(H,11,12)(H3,9,10,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPFFYIILVLZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=CC1=C(NC(=O)NC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

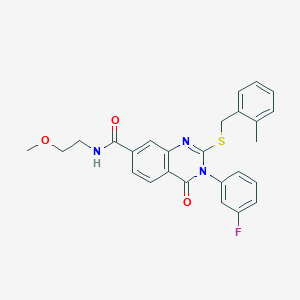

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2865177.png)

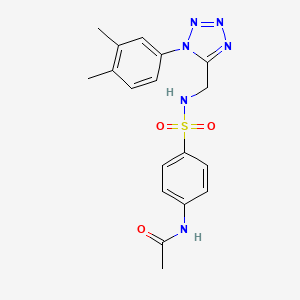

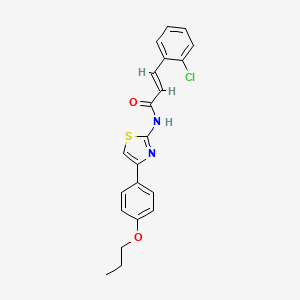

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)

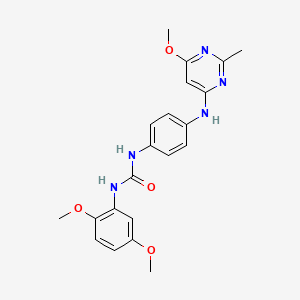

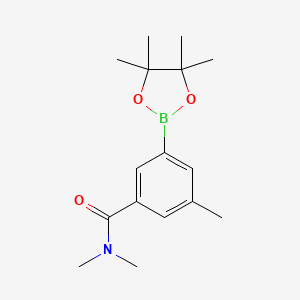

![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)

![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)

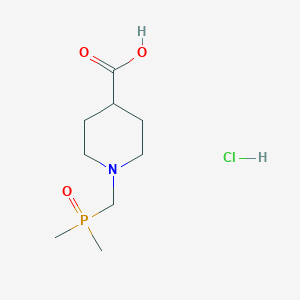

![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)